molecular formula C4H10N2 B8145468 Cyclobutane-1,2-diamine

Cyclobutane-1,2-diamine

Cat. No.: B8145468
M. Wt: 86.14 g/mol
InChI Key: VHCQWQAYVBRQQC-UHFFFAOYSA-N
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Description

Cyclobutane-1,2-diamine is a cyclic diamine compound characterized by a four-membered cyclobutane ring with two amino groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,2-diamine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of ethylene with diazomethane, followed by subsequent functionalization to introduce the amino groups. Another method includes the reduction of cyclobutane-1,2-dione using ammonia or amines under high-pressure hydrogenation conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclobutane-1,2-dione in the presence of ammonia. This method is favored due to its efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, ammonia, metal catalysts (e.g., palladium, platinum).

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products:

Scientific Research Applications

Cyclobutane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclobutane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, this compound derivatives may inhibit or activate enzymes by forming stable complexes with their active sites, affecting various biochemical pathways .

Comparison with Similar Compounds

Cyclobutane-1,2-diamine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclobutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQWQAYVBRQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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